(1E)-1-chloro-1-octene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
(E)-1-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3/b8-7+ |
InChI Key |
MXUOKRUYNYDCDL-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/Cl |
Canonical SMILES |
CCCCCCC=CCl |
Origin of Product |
United States |
Mechanistic Investigations of 1e 1 Chloro 1 Octene Reactivity
Reaction Pathways of Vinyl Chlorides
Vinyl chlorides, characterized by a chlorine atom attached to a doubly bonded carbon, exhibit unique reactivity patterns compared to their saturated counterparts, alkyl halides. The sp² hybridization of the carbon atom bonded to the chlorine and the presence of the π-electron system influence the reaction mechanisms. spcmc.ac.in The principal reaction pathways for vinyl chlorides are nucleophilic substitution and elimination reactions. rsc.orgrsc.org
Nucleophilic Substitution Reactions
Nucleophilic substitution at a vinylic carbon is generally less facile than at an sp³ hybridized carbon in alkyl halides. spcmc.ac.in This reduced reactivity is attributed to the increased bond strength of the C-Cl bond due to the sp² character of the carbon and the potential for delocalization of the chlorine's lone pairs into the π-system. spcmc.ac.in Nevertheless, under specific conditions and with appropriate nucleophiles, substitution reactions can occur through various mechanisms.
Heterolytic dechlorination involves the cleavage of the carbon-chlorine bond, where the chlorine atom departs with the bonding electron pair, resulting in a chloride ion and a carbocation intermediate. rsc.orgnih.govyonsei.ac.krelsevierpure.com In the context of vinyl chlorides, this would lead to a vinylic carbocation. However, vinylic carbocations are generally unstable, making the unimolecular nucleophilic substitution (S(_{N})1) pathway, which proceeds through such an intermediate, less common. masterorganicchemistry.com
The S(_{N})1 mechanism is a two-step process: the first and rate-determining step is the slow ionization of the substrate to form a carbocation, followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.comuci.edulibretexts.org For this pathway to be significant for (1E)-1-chloro-1-octene, the reaction conditions would need to strongly favor carbocation formation, such as the use of a highly polar, protic solvent. uci.edu
A more plausible substitution pathway for vinyl chlorides is the bimolecular nucleophilic substitution (S({N})2) mechanism. wikipedia.org This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. uci.eduwikipedia.org For vinyl halides, a direct backside attack, typical for S({N})2 reactions on sp³ carbons, is sterically hindered by the geometry of the double bond. wikipedia.org
| Characteristic | S({N})1 Mechanism | S({N})2 Mechanism |
|---|---|---|
| Number of Steps | Two | One (Concerted) |
| Rate Determining Step | Formation of Carbocation | Nucleophilic Attack and Leaving Group Departure |
| Intermediate | Carbocation | Transition State |
| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Nucleophile]) |
| Stereochemistry | Racemization | Inversion of Configuration |
An alternative bimolecular substitution pathway available to allylic and vinylic systems is the S({N})2' reaction. In this mechanism, the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and expulsion of the leaving group from the α-carbon. While more commonly discussed for allylic systems, analogous pathways can be considered for vinyl systems under specific circumstances. For this compound, an S({N})2' reaction is not directly applicable as it lacks the allylic structure. However, related addition-elimination mechanisms can lead to a similar net substitution outcome. organic-chemistry.orgacs.org
The addition-elimination pathway involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the chloride ion to regenerate the double bond in a new position or with a different substituent. This mechanism is more likely with strong nucleophiles and when the carbanionic intermediate can be stabilized.
Elimination Reactions: Dehydrochlorination Pathways
Elimination reactions, specifically dehydrochlorination, are a major reaction pathway for haloalkanes and vinyl halides, leading to the formation of alkynes or dienes. rsc.orgrsc.orgnih.govresearchgate.net These reactions involve the removal of a hydrogen atom and a chlorine atom from adjacent carbons.
The bimolecular elimination (E2) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and simultaneously, the leaving group departs and a new π-bond is formed. wikipedia.orglibretexts.orglibretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base, exhibiting second-order kinetics. wikipedia.org
For this compound, an E2 reaction would involve the removal of a proton from the C2 carbon by a strong base, leading to the formation of 1-octyne. The stereochemistry of the starting material is crucial for E2 reactions, which typically proceed via an anti-periplanar arrangement of the proton and the leaving group. libretexts.org
| Factor | Influence on E2 Reactions |
|---|---|
| Base Strength | Strong bases favor the E2 mechanism. libretexts.org |
| Substrate Structure | More substituted alkyl halides react faster. However, for vinyl halides, the accessibility of the proton is key. |
| Leaving Group | A better leaving group (weaker base) increases the reaction rate. |
| Solvent | Less polar solvents can favor E2 over S(_{N})2. |
Catalysis can significantly influence the rate and selectivity of dehydrochlorination reactions. Both homogeneous and heterogeneous catalysts can be employed to facilitate the elimination of HCl from chlorinated hydrocarbons. For instance, metal catalysts, such as those based on palladium or nickel, can activate the C-Cl bond, promoting elimination under milder conditions. ed.ac.uk
In some cases, the catalyst can alter the reaction mechanism. For example, the use of certain transition metal catalysts can promote a syn-elimination pathway, in contrast to the more common anti-elimination observed in non-catalyzed E2 reactions. The choice of catalyst and reaction conditions can therefore be used to control the regioselectivity and stereoselectivity of the elimination product. Studies on related vinyl chlorides have shown that metallocene catalysts can induce β-chloride elimination. nih.govacs.orgfigshare.com Furthermore, ionic liquids have been shown to be effective catalysts for the dehydrochlorination of 1,2-dichloroethane, proceeding through an E2 mechanism. researchgate.net
Homolytic Dechlorination and Radical Chemistry
The carbon-chlorine bond in chloroalkenes can undergo homolytic cleavage, where the two electrons in the bond are distributed evenly between the carbon and chlorine atoms, generating a vinyl radical and a chlorine radical. This process can be initiated by energy input, such as UV light (photolysis), or through chemical means involving radical initiators or catalysts. jst.go.jpresearchgate.net
Research into the dechlorination of various chlorinated compounds has provided evidence for radical-based mechanisms. For instance, the reductive dechlorination of chlorinated propenes has been shown to proceed via a radical reaction mechanism. researchgate.net Similarly, photocatalytic systems using lanthanide complexes have proven effective in activating C-Cl bonds in substrates like vinyl chlorides, proceeding through the formation of radical intermediates. escholarship.org The photolysis of many polychlorinated aromatic compounds is understood to occur via the homolysis of the C-Cl bond from an excited triplet state. researchgate.net
In the context of this compound, homolytic cleavage would result in an (E)-oct-1-en-1-yl radical. This radical is a key intermediate that can subsequently undergo a variety of reactions, such as hydrogen atom abstraction from the solvent or dimerization.
In addition to dechlorination, the double bond of this compound can participate in radical addition reactions. Studies on the reactions of chlorine atoms with 1-alkenes like 1-octene (B94956) have shown that radical addition to the double bond is a major pathway. researchgate.net In such reactions, a radical species adds to one of the sp²-hybridized carbons, generating a new carbon-centered radical which then propagates a reaction chain. The presence of the chlorine atom on the double bond in this compound influences the regioselectivity of this radical addition due to its electronic and steric effects.
Table 1: Potential Radical Reactions of this compound
| Reaction Type | Initiator/Reagent | Key Intermediate | Potential Product(s) |
|---|---|---|---|
| Homolytic Dechlorination | UV Light, Catalyst | (E)-oct-1-en-1-yl radical | 1-Octene, Dimerized products |
| Radical Addition | Radical Initiator (R•) | Chloro-octyl radical | 1-chloro-2-(R)-octane |
Electrophilic Addition Reactions to the Alkene Moiety
The electron-rich double bond in alkenes is susceptible to attack by electrophiles, leading to electrophilic addition reactions. libretexts.org In this fundamental reaction, the π-bond is broken, and two new sigma bonds are formed. libretexts.org For this compound, the alkene moiety is the primary site for such reactions. However, the reactivity of the double bond is modulated by the attached chlorine atom. Chlorine is an electronegative atom that withdraws electron density from the double bond via the inductive effect, deactivating it towards electrophilic attack compared to a simple alkene like 1-octene. Conversely, the lone pairs on the chlorine atom can participate in resonance, donating electron density back to the double bond, which can influence the stability of potential intermediates.
The general mechanism for the addition of an electrophile, such as a hydrogen halide (HX), involves two principal steps:
Electrophilic Attack : The π-electrons of the alkene attack the electrophile (e.g., the proton in HBr), forming a new carbon-electrophile bond and a carbocation intermediate. libretexts.org
Nucleophilic Capture : The resulting carbocation is a potent electrophile that is rapidly attacked by a nucleophile (e.g., the bromide ion) to yield the final addition product. libretexts.org
The regioselectivity of electrophilic addition to an unsymmetrical alkene like this compound is determined by the relative stability of the two possible carbocation intermediates that can be formed. According to Markovnikov's rule, the electrophile adds to the carbon atom that results in the formation of the more stable carbocation.
In the case of adding an electrophile E⁺ to this compound, two potential carbocations could be formed:
Carbocation A : The electrophile adds to C2, placing the positive charge on C1 (an α-chloro carbocation).
Carbocation B : The electrophile adds to C1, placing the positive charge on C2 (a secondary carbocation).
The stability of carbocation A is influenced by two competing effects from the chlorine atom: the destabilizing inductive electron withdrawal and the potentially stabilizing resonance donation of a lone pair. The stability of carbocation B is primarily dictated by the hyperconjugation from the adjacent alkyl groups. Generally, secondary carbocations are more stable than primary ones, and the electron-withdrawing nature of chlorine often destabilizes an adjacent positive charge. Therefore, carbocation B is expected to be the more stable intermediate, dictating the regiochemical outcome of the reaction.
The stereochemistry of the addition depends on the specific reaction mechanism. If a planar carbocation intermediate is formed, the subsequent nucleophilic attack can occur from either face, potentially leading to a mixture of stereoisomers.
Table 2: Analysis of Carbocation Intermediates in Electrophilic Addition to this compound
| Intermediate | Structure | Stabilizing Factors | Destabilizing Factors | Predicted Stability |
|---|---|---|---|---|
| Carbocation A | C₆H₁₃-CH₂-C⁺H-Cl | Resonance from Cl | Inductive effect of Cl | Less Stable |
| Carbocation B | C₆H₁₃-C⁺H-CH(E)-Cl | Hyperconjugation (secondary) | - | More Stable |
Halogenation of Alkenes
Halogenation, the addition of halogens (e.g., Cl₂, Br₂) across the double bond, is a classic electrophilic addition reaction. The mechanism for the halogenation of alkenes typically proceeds through a cyclic halonium ion intermediate rather than an open carbocation. This intermediate is formed by the electrophilic attack of the halogen molecule on the alkene.
The formation of the bridged halonium ion has significant stereochemical consequences. The subsequent attack by the halide ion (acting as a nucleophile) occurs from the side opposite to the bridging halogen atom. This mechanistic pathway results in a net anti-addition of the two halogen atoms across the double bond.
For this compound, reaction with a halogen like bromine (Br₂) would be expected to yield a vicinal dihalide, specifically 1,2-dibromo-1-chlorooctane. Given the anti-addition mechanism, the reaction would produce a specific pair of enantiomers (or diastereomers, depending on the existing stereocenter). The regioselectivity of the nucleophilic attack on the bromonium ion would be influenced by the electronic effects of the chlorine atom and the alkyl chain, with the nucleophile preferentially attacking the more electrophilic carbon atom.
Advanced Characterization and Spectroscopic Analysis of 1e 1 Chloro 1 Octene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For (1E)-1-chloro-1-octene, a suite of 1D and 2D NMR experiments is employed to unambiguously determine its constitution and, crucially, the E-configuration of the double bond.
The 1H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton. The chemical shifts and coupling constants are indicative of the proton's position relative to the chloro-substituted double bond and the alkyl chain.
The vinylic protons, H1 and H2, are of particular importance for stereochemical assignment. In the (E)-isomer, these protons are trans to each other, which typically results in a large coupling constant (3JH1-H2), generally in the range of 13-18 Hz. This is a diagnostic feature that distinguishes it from the corresponding (Z)-isomer, which would exhibit a much smaller cis coupling constant (typically 6-12 Hz).
The proton at C1 (H1), being attached to the same carbon as the electronegative chlorine atom, is expected to resonate at a downfield chemical shift compared to the proton at C2 (H2). The H2 proton, in turn, is coupled to the methylene (B1212753) protons at C3. The remaining protons of the hexyl chain (C3 to C8) display characteristic alkyl chemical shifts, with predictable multiplicities based on their neighboring protons.
Interactive Data Table: Predicted 1H NMR Data for this compound (in CDCl3)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | ~6.10 | Doublet (d) | ~13.5 |
| H2 | ~5.75 | Doublet of Triplets (dt) | ~13.5, ~7.0 |
| H3 (CH2) | ~2.10 | Quartet (q) | ~7.0 |
| H4-H7 (CH2)4 | ~1.40-1.25 | Multiplet (m) | - |
| H8 (CH3) | ~0.90 | Triplet (t) | ~7.0 |
The 13C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of eight carbon atoms in different chemical environments. masterorganicchemistry.com
The sp2-hybridized carbons of the double bond (C1 and C2) are found in the olefinic region of the spectrum (typically 100-150 ppm). libretexts.org The carbon atom C1, directly bonded to the chlorine atom, is expected to be significantly downfield due to the halogen's inductive effect. The chemical shifts of the aliphatic carbons (C3-C8) appear in the upfield region of the spectrum, consistent with sp3-hybridized carbons in an alkyl chain. The terminal methyl carbon (C8) will be the most shielded and thus appear at the highest field.
Interactive Data Table: Predicted 13C NMR Data for this compound (in CDCl3)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~128 |
| C2 | ~125 |
| C3 | ~34 |
| C4 | ~29 |
| C5 | ~31 |
| C6 | ~28 |
| C7 | ~22 |
| C8 | ~14 |
While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure and confirming stereochemistry through correlations between nuclei. emerypharma.comresearchgate.netnih.gov
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling network between protons. Key expected correlations include the strong cross-peak between the vinylic protons H1 and H2, and the sequential correlations along the alkyl chain: H2 with H3, H3 with H4, and so on, up to H7 with H8. This confirms the connectivity of the octene chain. mdpi.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment maps each proton to the carbon atom it is directly attached to. It allows for the unambiguous assignment of each C-H pair. For instance, the proton signal at ~6.10 ppm would correlate with the carbon signal at ~128 ppm, assigning them to H1 and C1, respectively. mdpi.comyoutube.comtesisenred.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart (2JCH and 3JCH). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:
H1 correlating to C2 and C3.
H2 correlating to C1, C3, and C4.
Protons on C3 correlating to C1, C2, C4, and C5. These correlations would solidify the placement of the double bond and its connection to the alkyl chain. mdpi.comtesisenred.net
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the definitive method for determining the (E)-stereochemistry of the double bond. stackexchange.comnih.gov This technique detects correlations between protons that are close in space, regardless of whether they are coupled through bonds. For the (E)-isomer, a NOE would be observed between the vinylic proton H2 and the allylic protons on C3. Crucially, no significant NOE would be expected between the two vinylic protons, H1 and H2, due to their large spatial separation in the trans configuration. Conversely, the (Z)-isomer would show a strong NOE between H1 and H2. acs.orgumn.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. physicsandmathstutor.com
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion. For this compound, HRMS would confirm the molecular formula C8H15Cl by matching the experimentally measured exact mass to the calculated value. nih.gov The presence of chlorine is also readily identified by its characteristic isotopic pattern, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio for any chlorine-containing fragment. knockhardy.org.uk
Interactive Data Table: HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
| [C8H1535Cl]+ | 35Cl | 146.08623 |
| [C8H1537Cl]+ | 37Cl | 148.08328 |
Key fragmentation processes would likely include:
Loss of a chlorine radical (•Cl): This would result in a C8H15+ fragment at m/z 111.
Alpha-cleavage: Cleavage of the C2-C3 bond would lead to the loss of a hexyl radical (•C6H13), generating a [C2H2Cl]+ fragment. However, a more favorable fragmentation is often the loss of the larger alkyl chain.
Fragmentation of the alkyl chain: The octyl chain can undergo fragmentation at various points, leading to a series of carbocation fragments separated by 14 mass units (CH2).
McLafferty-type rearrangements: While less common for simple haloalkenes, rearrangements could also contribute to the fragmentation pattern.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for 35Cl) | Proposed Fragment Ion | Fragmentation Pathway |
| 146/148 | [C8H15Cl]+• | Molecular Ion (M+•) |
| 111 | [C8H15]+ | Loss of •Cl |
| 43 | [C3H7]+ | Cleavage of C3-C4 bond and H-rearrangement |
| 29 | [C2H5]+ | Alkyl chain fragmentation |
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical behavior of a compound.
Despite a thorough search of available scientific literature and crystallographic databases, specific X-ray crystallography data for this compound could not be located. While spectroscopic data for this compound and crystallographic data for related structures, such as polymers incorporating 1-octene (B94956) and other chlorinated organic molecules, are available, the specific crystal structure of this compound has not been publicly reported.
The process of obtaining such data would involve the growth of a suitable single crystal of this compound, which can be a challenging step, as the compound is a liquid at room temperature. hoffmanchemicals.com This would necessitate low-temperature crystallization techniques. Once a suitable crystal is obtained, it would be subjected to X-ray diffraction analysis. The resulting diffraction pattern would then be used to solve and refine the crystal structure, yielding a detailed model of the molecule's conformation and packing in the solid state.
The anticipated data from such an analysis would be presented in a crystallographic information file (CIF) and would typically include the parameters shown in the hypothetical data table below. This information would be invaluable for understanding the influence of the chlorine atom and the double bond on the molecular geometry and intermolecular forces.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Unavailable |
| Space Group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
| Z | Unavailable |
| Density (calculated) (g/cm³) | Unavailable |
| R-factor | Unavailable |
| Bond length C1-Cl (Å) | Unavailable |
| Bond length C1=C2 (Å) | Unavailable |
| Bond angle C2=C1-Cl (°) | Unavailable |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallographic study. No experimental data for this compound is currently available in the public domain.
The absence of this experimental data highlights a gap in the comprehensive characterization of this compound and presents an opportunity for future research to elucidate its solid-state structure. Such a study would provide a more complete understanding of this halogenated alkene.
Computational and Theoretical Chemistry Studies on 1e 1 Chloro 1 Octene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1E)-1-chloro-1-octene, these methods can map out its electronic landscape, which governs its stability and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, one can determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles, with high accuracy. nepjol.info Such calculations, often employing functionals like B3LYP with basis sets such as 6-311G*, provide a foundational understanding of the molecule's three-dimensional shape. ijpsr.com
Key electronic properties that dictate reactivity can also be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. ijpsr.comaimspress.com For vinyl halides, the HOMO-LUMO gap has been shown to decrease as the halogen changes from fluorine to bromine, indicating an increase in reactivity. ijpsr.com A similar trend would be expected when comparing this compound to its fluoro and bromo analogues.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of negative potential around the chlorine atom and the C=C double bond, suggesting these as sites for electrophilic attack, while the hydrogen atoms would exhibit positive potential.
Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are hypothetical and based on typical results for similar haloalkenes. Actual values would require specific calculations.
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.4 eV | Energy of the lowest unoccupied orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.1 eV | Indicates chemical reactivity and stability. ijpsr.com |
| Dipole Moment | ~1.5 D | Measures the overall polarity of the molecule. |
| C=C Bond Length | ~1.33 Å | Characterizes the double bond. |
| C-Cl Bond Length | ~1.73 Å | Characterizes the carbon-chlorine bond. nepjol.info |
Transition State Modeling for Reaction Mechanisms
Transition state (TS) modeling is a powerful computational tool for elucidating the mechanisms of chemical reactions. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—chemists can calculate activation energies and predict reaction rates. For this compound, TS modeling can be applied to various important reactions.
For instance, in addition reactions, such as hydroboration or ozonolysis, TS modeling can determine the regioselectivity and stereoselectivity of the process. Studies on the ozonolysis of haloalkenes have used high-level computational methods to examine the 1,3-cycloaddition step and the subsequent breakdown of the primary ozonide. rsc.orgresearchgate.net Similar calculations for this compound would reveal the preferred pathways and product distributions. Likewise, DFT calculations on the hydroboration of vinyl halides have successfully explained the formation mechanisms of the resulting products by analyzing the transition states of competing pathways. rsc.org
Elimination reactions, where the chlorine atom and a hydrogen atom are removed to form an alkyne, can also be studied. TS modeling would identify the structure of the transition state and the energy barrier for this process, providing insight into the conditions required for such a reaction to occur. In the context of catalyzed reactions, such as the zirconocene-catalyzed oligomerization of 1-octene (B94956), DFT has been used to model the transition states of olefin insertion and β-hydride elimination steps, explaining the selectivity of the process. mdpi.comresearchgate.net This approach could be extended to understand how the chloro-substituent in this compound might influence its polymerization or other metal-catalyzed transformations.
Table 2: Potential Applications of Transition State Modeling for this compound
| Reaction Type | Information Gained from TS Modeling | Relevant Analogy |
|---|---|---|
| Electrophilic Addition (e.g., HBr) | Activation energy, regioselectivity (Markovnikov vs. anti-Markovnikov), stereochemistry. | Protonation of ethyne (B1235809) from vinyl halides. taylorandfrancis.com |
| Ozonolysis | Rate constant, product branching ratios (Criegee intermediate formation). rsc.orgresearchgate.net | Computational studies on various haloalkenes. rsc.orgresearchgate.net |
| Radical Addition | Energy barriers for initiation and propagation steps. | Computational studies on radical difunctionalization of ethylene (B1197577). |
| Nucleophilic Substitution/Elimination | Competition between pathways, activation energies for SN2' vs. E2 mechanisms. | Glutathione conjugation with haloalkenes. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and dynamic processes over time. Given its flexible six-carbon chain, this compound can adopt a multitude of conformations.
MD simulations, often using united-atom or all-atom force fields, can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. researchgate.net Studies on long-chain alkanes and alkenes have used MD to investigate chain flexibility, packing in condensed phases, and phase transitions. acs.orgnih.govnih.gov For this compound in solution, MD can simulate its interaction with solvent molecules, providing insights into solvation effects and the molecule's average shape and size, often characterized by the radius of gyration.
Furthermore, MD simulations are crucial for studying intermolecular interactions. For instance, the simulation of this compound in a non-polar solvent versus a polar one would reveal how its conformation and dynamics change with the environment. In a more complex scenario, such as its interaction with a surface or within a biological membrane, MD can model the adsorption process and the preferred orientation of the molecule. acs.org This is particularly relevant for understanding its environmental fate or biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of compounds with their physical, chemical, or biological activity. mdpi.com For a compound like this compound, QSAR models could be developed to predict its reactivity in various chemical processes or its potential toxicity.
The development of a QSAR model involves calculating a set of numerical descriptors that represent the molecule's structural, electronic, and physicochemical properties. mdpi.com These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, partial charges), or they can be topological or constitutional indices. For haloalkenes, descriptors such as molar refractivity (MR) and the HOMO-LUMO energy gap have been used to predict toxicity towards certain organisms. aimspress.com The energy of the LUMO (ELUMO) is often correlated with electrophilic reactivity. europa.eu
Once a dataset of compounds with known activities (e.g., reaction rates, toxicity values) is compiled, multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model. researchgate.net Such a model for a series of haloalkenes including this compound could predict its aneugenic potential or its reaction rate constant in ozonation reactions. aimspress.comresearchgate.net These predictive models are valuable for screening large numbers of chemicals for potential hazards without extensive experimental testing. europa.eu
Table 3: Typical Molecular Descriptors for a QSAR Study of Haloalkene Reactivity
| Descriptor Type | Example Descriptor | Information Represented |
|---|---|---|
| Electronic | ELUMO (Energy of LUMO) | Electrophilicity, susceptibility to nucleophilic attack. europa.eu |
| Electronic | Dipole Moment (µ) | Molecular polarity and electrostatic interactions. nih.gov |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability. aimspress.com |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, influencing transport and partitioning. nih.gov |
| Quantum Chemical | Partial charge on C1 | Reactivity of the carbon atom in the C-Cl bond. |
Spectroscopic Parameter Prediction and Validation
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to validate experimental results or to identify unknown compounds. For this compound, key spectroscopic parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be calculated.
The prediction of ¹H and ¹³C NMR chemical shifts is typically a two-step process. First, the molecule's geometry is optimized, usually with DFT. Second, the magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Independent Atomic Orbitals (GIAO). faccts.de The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Machine learning algorithms trained on large experimental databases are also becoming increasingly accurate for predicting NMR spectra. nih.gov
For IR spectroscopy, the prediction involves calculating the vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). This analysis yields the harmonic vibrational frequencies. ijpsr.com Comparing these predicted frequencies with an experimental IR spectrum can help in assigning the observed absorption bands to specific molecular vibrations, such as C-Cl stretching, C=C stretching, or C-H bending modes.
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Values are hypothetical estimates based on typical ranges for similar structures.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (-CHCl) | ~6.1 | ~125 |
| C2 (-CH=) | ~5.8 | ~130 |
| C3 (-CH₂-) | ~2.1 | ~32 |
| C4-C7 (-CH₂-) | ~1.3-1.4 | ~28-31 |
| C8 (-CH₃) | ~0.9 | ~14 |
Table 5: Illustrative Predicted IR Vibrational Frequencies for this compound Note: Values are hypothetical estimates.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H stretch (sp²) | 3050 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Strong |
| C=C stretch | ~1650 | Medium-Weak |
| C-H bend (vinyl) | ~965 | Strong (for trans) |
| C-Cl stretch | 650 - 800 | Strong |
Applications of 1e 1 Chloro 1 Octene and Chloroalkenes in Advanced Organic Synthesis
Chloroalkene Dipeptide Isosteres (CADIs) in Peptidomimetics Research
Peptidomimetics are compounds that mimic the structure and function of natural peptides. A significant challenge in peptide-based drug development is their susceptibility to enzymatic degradation. To overcome this, researchers replace the labile amide bonds with more stable surrogates. Chloroalkene dipeptide isosteres (CADIs) have emerged as effective amide bond replacements, where a chloroalkene structure takes the place of a dipeptide linkage. nih.gov This substitution not only enhances metabolic stability but can also influence the conformational properties of the resulting peptidomimetic. nih.govacs.org
Design and Synthesis of Gly-Gly Type Chloroalkene Dipeptide Isosteres
The synthesis of Gly-Gly (glycylglycine) type chloroalkene dipeptide isosteres represents a key advancement in peptidomimetic chemistry. rsc.orgrsc.org A stereoselective and efficient method for creating both (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres has been developed, primarily utilizing an organocuprate-mediated single electron transfer (SET) reduction. rsc.orgrsc.orgnih.gov This approach allows for the rapid construction of the isostere skeletons with high stereoselectivity and in good yields. rsc.org
Improved convergent synthesis methods have also been reported, which allow for the production of Fmoc- or Boc-protected carboxylic acids from N- and C-terminal analogs. acs.orgtmd.ac.jp These methods often involve an Evans syn aldol (B89426) reaction followed by a rsc.orgrsc.org sigmatropic rearrangement. acs.orgtmd.ac.jp The resulting Fmoc-protected CADI can then be directly used in solid-phase peptide synthesis. acs.orgtmd.ac.jp
A notable synthesis of a Gly-Gly-type (Z)-chloroalkene dipeptide isostere involves the treatment of an enoate with sec-Bu₂CuLi, which yields the desired (Z)-chloroalkene product. nih.gov Subsequent manipulations of the amine protecting group and acidic hydrolysis produce the final dipeptide isostere suitable for incorporation into peptide chains. nih.gov
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
A significant advantage of CADIs is their compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govrsc.orgrsc.orgacs.org This allows for the seamless integration of the chloroalkene isostere into a growing peptide chain, enabling the synthesis of complex peptidomimetics. rsc.orgrsc.org For instance, N-tert-butylsulfonyl protected CADIs can be synthesized and then converted in a few steps to N-Fmoc protected CADIs, which are then ready for use in SPPS. acs.orgnih.govacs.org
The application of this methodology has been demonstrated in the synthesis of a 14-mer RGG peptidomimetic containing a (Z)-chloroalkene unit as a surrogate for a Gly-Gly peptide bond. rsc.orgnih.gov This successful incorporation highlights the practical utility of CADIs in creating large, modified peptides with potentially enhanced biological properties. rsc.org
Applications in Peptidomimetics for Structural and Functional Mimicry
CADIs serve as effective tools for both structural and functional mimicry of native peptides. The replacement of a peptide bond with a chloroalkene moiety can enforce specific conformations, such as β-turns, which are crucial for the biological activity of many peptides. chemrxiv.org The steric and stereoelectronic effects of the chloroalkene group play a significant role in stabilizing these secondary structures. chemrxiv.org
An important application of this technology is in the development of inhibitors for protein-protein interactions. For example, a CADI-containing cyclic peptidomimetic, cyclo[-Lys-Leu-Val-Phe-Phe-], was found to be a more potent inhibitor of amyloid-β aggregation, a key process in Alzheimer's disease, than its parent peptide. acs.orgtmd.ac.jp Similarly, a cyclic Arg-Gly-Asp (RGD) peptide containing a CADI was synthesized and shown to be a more potent inhibitor of integrin-mediated cell attachment than the original cyclic peptide. acs.orgnih.govacs.org These examples underscore the potential of CADIs to enhance the therapeutic efficacy of bioactive peptides.
| Application of CADI-containing Peptidomimetics | Finding |
| Amyloid-β Aggregation Inhibition | CADI-containing cyclo[-Lys-Leu-Val-Phe-Phe-] is a superior inhibitor compared to the parent peptide. acs.orgtmd.ac.jp |
| Integrin-Mediated Cell Attachment Inhibition | Cyclic RGD peptide with a CADI is a more potent inhibitor than the parent cyclic peptide. acs.orgnih.govacs.org |
α,α-Disubstituted Amino Acid Containing Chloroalkene Isosteres
The synthesis of chloroalkene dipeptide isosteres containing α,α-disubstituted amino acids (ααAAs) presents a significant synthetic challenge due to the need to construct a quaternary carbon center. nii.ac.jprsc.org These ααAAs are of great interest as they can promote the formation of specific secondary structures and increase the hydrolytic stability of peptides. nii.ac.jpnih.gov
A novel and stereoselective synthesis of (Z)-CADIs containing ααAAs has been achieved. nii.ac.jprsc.orgrsc.org This method utilizes an Aza-Darzens condensation of a ketimine with an α,α-dichloroenolate to produce 2-chloroaziridines with the required quaternary carbon centers. nii.ac.jprsc.org These aziridines can then be opened in a diastereoselective manner to yield the desired ααAA-containing CADIs. nii.ac.jp This breakthrough provides access to a new class of peptidomimetics with unique structural features and potential therapeutic applications. nii.ac.jprsc.org
Role as Synthetic Building Blocks for Complex Molecules
Beyond their use in peptidomimetics, chloroalkenes like (1E)-1-chloro-1-octene are valuable precursors for the synthesis of a variety of complex organic molecules, including natural products.
Precursors in Natural Product Synthesis (e.g., Pheromones)
Chloroalkenes are important intermediates in the synthesis of insect sex pheromones. researchgate.netpherobase.com For example, a convenient preparation of (E)- or (Z)-1-chloroalkenes can be achieved from the corresponding isomers of 1,2-dichloroethylene by reaction with Grignard reagents. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of the sex pheromone of the grapevine moth, Lobesia botrana. pherobase.com The ability to stereoselectively synthesize these chloroalkene precursors is crucial for obtaining the biologically active isomer of the pheromone.
Diversification via Cross-Coupling Reactions
This compound and related chloroalkenes are valuable substrates in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the strategic and controlled diversification of molecular structures.
Detailed research findings have demonstrated the utility of these compounds. For instance, 1-chloro-1-iodoalkenes, which can be synthesized from 1-chloroalkynes, are effective substrates for selective cross-coupling reactions. thieme-connect.com The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for stepwise functionalization. A Suzuki coupling can be performed at the more reactive C-I bond, followed by a subsequent Stille coupling at the C-Cl bond, enabling the synthesis of complex, highly substituted alkenes from a single precursor. thieme-connect.com
The Suzuki reaction, which couples organoboron compounds with organic halides, has been successfully applied to chloroalkenes. Chloroalkenes and chlorodienes can be prepared in a single step via the Suzuki reaction of 1,1-dichloroethylene or 1,2-dichloroethylene with various alkenyl- and arylboronic acids. researchgate.net Under specific conditions, the reaction can be controlled to achieve a single coupling, providing a direct route to these important building blocks. researchgate.net
A study on the synthesis of (Z)-1-chloro-1-phenyl-1-octene, an isomer of the titular compound, illustrates a typical Suzuki coupling procedure. The reaction involves palladium tetrakis(triphenylphosphine) as a catalyst, with sodium carbonate as a base in a solvent system of DME and water, heated to reflux. thieme-connect.com This methodology highlights the general conditions under which chloroalkenes participate in these powerful bond-forming reactions.
The table below summarizes representative cross-coupling reactions involving chloroalkene substrates, showcasing the versatility of these intermediates.
Table 1: Examples of Cross-Coupling Reactions with Chloroalkene Substrates
| Chloroalkene Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-Chloro-1-iodo-1-octene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Monoarylated chloroalkene | thieme-connect.com |
| 1-Chloro-1-iodo-1-octene | Vinyl tributyltin | PdCl₂(PhCN)₂, DMF | Monovinyl-substituted chloroalkene | thieme-connect.com |
| 1,2-Dichloroethylene | Arylboronic acid | Palladium catalyst | Chloroalkene | researchgate.net |
Polymerization Monomers (General Chloroalkene Context, e.g., Vinyl Chloride)
Chloroalkenes, most notably vinyl chloride (chloroethene), serve as fundamental monomers in the production of commercially significant polymers. youtube.com The process, known as addition polymerization, involves the joining of monomer units without the loss of any atoms. lumenlearning.com The carbon-carbon double bond in the chloroalkene monomer breaks, allowing the molecules to link together to form a long polymer chain. youtube.comlumenlearning.com The resulting polymer from vinyl chloride is poly(vinyl chloride), or PVC, one of the most widely produced plastics globally. youtube.comresearchgate.net
Reactivity in Radical Polymerization
The polymerization of chloroalkenes like vinyl chloride typically proceeds via a free-radical chain reaction mechanism. wikipedia.orglibretexts.org This process can be divided into three key stages: initiation, propagation, and termination.
Initiation: The reaction is started by a radical initiator, such as a peroxide, which decomposes under heat to form free radicals. libretexts.orgyoutube.com This initiator radical then adds to the carbon-carbon double bond of a vinyl chloride monomer, creating a new, larger radical. wikipedia.org
Propagation: The newly formed monomer radical adds to another vinyl chloride molecule. youtube.com This process repeats, rapidly extending the polymer chain. The addition is regioselective, with the radical consistently forming on the carbon atom bearing the chlorine atom, due to the stabilizing effect of the chlorine. youtube.com
Termination: The growing polymer chains are eventually terminated when two free radicals react with each other. wikipedia.org This can happen through the combination of two growing chain ends or by disproportionation. wikipedia.org
The high reactivity of radicals makes this a versatile and widely used method for polymer synthesis. wikipedia.org
Copolymers and Block Copolymers via Chloroalkene Monomers
Copolymerization, the process of polymerizing two or more different monomers, is used to create polymers with tailored properties. wikipedia.orglibretexts.org Chloroalkenes can be copolymerized with other monomers to produce a variety of useful materials.
Statistical Copolymers: When monomers like vinyl chloride and propene are polymerized together, they often arrange in a random sequence along the polymer chain, forming a statistical or random copolymer. libretexts.orglibretexts.org The properties of the resulting polymer are an average of the constituent homopolymers.
Alternating Copolymers: In some cases, monomers can be encouraged to add in a regular alternating fashion. This is favored when the monomers have different electronic properties. libretexts.orglibretexts.org
Block Copolymers: These polymers consist of long sequences, or "blocks," of one monomer followed by a block of another. wikipedia.org They can be synthesized using techniques like reversible-deactivation radical polymerization (RDRP), such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgrsc.org These methods allow for the controlled, sequential addition of different monomers, leading to well-defined block architectures. rsc.orgnih.gov
An example of a commercially relevant copolymer is Saran, which is produced from vinyl chloride and vinylidene chloride and is used in films and fibers. libretexts.org
Chemical Recycling Approaches for Poly(vinyl chloride) (PVC) and Related Polymers
The widespread use of PVC presents a significant waste management challenge, which has driven research into chemical recycling methods. front-materials.comrsc.org Unlike mechanical recycling, where the plastic is ground down and remelted, chemical recycling breaks the polymer down into its chemical constituents, which can then be used to produce new chemicals and virgin-quality plastics. front-materials.combusinesswaste.co.uk Key approaches for PVC include pyrolysis, gasification, and dehydrochlorination. researchgate.netvinylplus.eunih.gov
Pyrolysis: This thermal process breaks down PVC in the absence of oxygen at high temperatures (450-550°C). vinylplus.eu A major challenge is the release of the chlorine content as hydrogen chloride (HCl). vinylplus.eulcinnoconsult.com However, this HCl can be captured and reused as a raw material for producing new PVC, making the process more circular. vinylplus.eueuropa.eu The other major product is a hydrocarbon-rich pyrolysis oil, which can be processed to yield ethylene (B1197577), another key PVC precursor. vinylplus.eu
Gasification: This process uses even higher temperatures (700–1000°C) and limited oxygen to convert PVC and mixed plastic waste into syngas, a mixture of hydrogen and carbon monoxide. vinylplus.eu Syngas is a valuable chemical building block for producing ethylene and other chemicals. The chlorine is also recovered during this process. vinylplus.eu
Dehydrochlorination: This method specifically targets the removal of chlorine from the PVC backbone as HCl, which can then be purified and reused. vinylplus.eunih.gov The remaining hydrocarbon material can be further processed. rsc.org Research has shown that using ionic liquids can lower the temperature required for dehydrochlorination and improve the yield, making it a more efficient process. rsc.orgresearchgate.net A tandem approach combining dehydrochlorination with hydrogenation can convert the unstable polyene structure of de-chlorinated PVC into a more stable and valuable saturated polymer backbone. rsc.org
The table below outlines the main chemical recycling methods for PVC.
Table 2: Chemical Recycling Methods for Poly(vinyl chloride) (PVC)
| Recycling Method | Process Description | Key Products | Reference |
|---|---|---|---|
| Pyrolysis | Thermal decomposition at 450-550°C without oxygen. | Hydrogen chloride (HCl), pyrolysis oil, char, gas. | researchgate.netvinylplus.eu |
| Gasification | Thermal conversion at 700-1000°C with limited oxygen. | Syngas (H₂, CO), recovered chlorine. | vinylplus.eu |
| Dehydrochlorination | Chemical removal of chlorine from the polymer chain. | Hydrogen chloride (HCl), hydrocarbon-rich material. | vinylplus.eunih.govrsc.org |
Environmental Behavior and Degradation Pathways of 1e 1 Chloro 1 Octene
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For (1E)-1-chloro-1-octene, the key abiotic degradation pathways are likely to be hydrolysis, photolysis, and volatilization.
Hydrolytic Degradation in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for chlorinated hydrocarbons can vary dramatically depending on the molecular structure and environmental conditions such as pH and temperature. For vinyl chlorides like this compound, the carbon-chlorine bond is generally more resistant to hydrolysis than in saturated chloroalkanes because the double bond strengthens the C-Cl bond.
Research on other chlorinated ethenes has shown that their hydrolysis half-lives can be exceedingly long, in some cases spanning centuries. While specific rate constants for this compound are not available, it is anticipated that its hydrolysis rate would be slow under typical environmental pH (5-9) and temperature conditions. The reaction would likely proceed via a nucleophilic substitution mechanism, where a water molecule attacks the carbon atom bonded to the chlorine, leading to the formation of an alcohol (1-octen-1-ol) and hydrochloric acid. The presence of the long alkyl chain in this compound may also influence its orientation and interaction with water, potentially affecting the hydrolysis rate.
Table 1: General Hydrolysis Half-lives of Various Chlorinated Alkenes (for illustrative purposes)
| Compound | Half-life (at neutral pH and 25°C) |
| Vinyl Chloride | > 1 year |
| Trichloroethene (TCE) | 1.1 years |
| Tetrachloroethene (PCE) | 1.5 years |
Note: This table provides examples for other chlorinated alkenes to illustrate the general persistence of this class of compounds to hydrolysis. Data for this compound is not available.
Photolysis and Photochemical Transformation
Photolysis is the decomposition of molecules by light. In the environment, this primarily involves sunlight. Chlorinated alkenes can undergo direct photolysis by absorbing ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine bond. This process generates a vinyl radical and a chlorine radical, which can then participate in a variety of secondary reactions.
The rate and significance of photolysis for this compound in aqueous environments would depend on its UV absorption spectrum and the quantum yield of the reaction. While specific data are unavailable, chlorinated alkenes are known to absorb UV light in the environmentally relevant range (290-400 nm). Photolysis is likely to be a more significant degradation pathway in sunlit surface waters than hydrolysis.
Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb sunlight and produce reactive species like hydroxyl radicals. These radicals are highly reactive and can readily attack the double bond of this compound, initiating its degradation.
Volatilization and Atmospheric Transport
Volatile organic compounds (VOCs) with relatively low water solubility and high vapor pressure, a category that likely includes this compound, can readily move from water or soil into the atmosphere. Once in the atmosphere, these compounds can be transported over long distances.
The atmospheric fate of this compound would be primarily determined by its reaction with photochemically generated hydroxyl radicals (•OH). The •OH radical can add to the double bond or abstract a hydrogen atom from the alkyl chain. The resulting radical species would then react with atmospheric oxygen, leading to a cascade of reactions that ultimately break down the molecule into smaller, oxidized products such as aldehydes, ketones, and carbon dioxide. The atmospheric lifetime of this compound will depend on the concentration of •OH radicals and the rate constant for their reaction. For many volatile chlorinated hydrocarbons, atmospheric lifetimes range from days to weeks. iupac.org
Biotic Degradation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant degradation pathway for organic pollutants in the environment.
Microbial Degradation in Anoxic and Aerobic Conditions
The microbial degradation of chlorinated alkenes is well-documented and can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Under aerobic conditions , microorganisms can degrade chlorinated alkenes through co-metabolism. In this process, the degradation is facilitated by enzymes that are produced by the microorganisms for other purposes. For example, monooxygenase and dioxygenase enzymes, which are involved in the metabolism of compounds like methane (B114726) and toluene, can fortuitously oxidize the carbon-carbon double bond of chlorinated alkenes. This can lead to the formation of unstable epoxides that are then further metabolized. Given its long alkyl chain, it is also possible that some bacteria could utilize the octene backbone of this compound as a carbon source, initiating degradation at the unchlorinated end of the molecule.
Under anoxic conditions , the primary degradation pathway for many chlorinated alkenes is reductive dechlorination. In this process, the chlorinated compound is used as an electron acceptor, and the chlorine atom is removed and replaced with a hydrogen atom. This process is typically slow for less chlorinated ethenes. Given that this compound is a monochlorinated alkene, reductive dechlorination may be a less favorable pathway compared to more highly chlorinated compounds.
Vicinal Dehalogenation Pathways
Vicinal dehalogenation refers to the removal of two halogen atoms from adjacent carbon atoms. This pathway is not directly applicable to this compound as it only contains one chlorine atom. However, if this compound were to be transformed in the environment to a vicinally dihalogenated intermediate, this pathway could become relevant. Enzymatic dehalogenation is a known microbial process that can break carbon-halogen bonds. nih.gov Dehalogenases are a diverse group of enzymes that catalyze the cleavage of carbon-halogen bonds through various mechanisms, including hydrolytic and reductive dehalogenation. nih.gov It is plausible that certain dehalogenases could act on this compound, although no specific studies have been conducted.
Table 2: Potential Microbial Degradation Pathways for this compound
| Condition | Primary Pathway | Key Enzymes (Hypothesized) | Potential Products |
| Aerobic | Co-metabolic oxidation | Monooxygenases, Dioxygenases | Epoxides, aldehydes, carboxylic acids |
| Anoxic | Reductive dechlorination | Reductive dehalogenases | 1-octene (B94956), octane |
Note: This table presents hypothesized pathways based on the degradation of other chlorinated alkenes and long-chain hydrocarbons. These have not been experimentally confirmed for this compound.
Biotransformation Products and Pathways
The environmental fate of this compound is significantly influenced by microbial biotransformation. While direct empirical studies on this specific compound are limited, the scientific literature on analogous chlorinated alkenes and alkanes provides a basis for predicting its likely degradation pathways and resulting products. Both aerobic and anaerobic conditions can facilitate the breakdown of such compounds, leading to a series of intermediate and final metabolites.
Under aerobic conditions , the initial step in the microbial degradation of chlorinated alkenes like this compound is anticipated to be an oxidative attack on the carbon-carbon double bond. oup.comresearchgate.net This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes, which are commonly produced by various hydrocarbon-degrading bacteria. The result of this enzymatic oxidation would likely be the formation of a reactive epoxide intermediate, 1-chloro-1,2-epoxyoctane . nih.govmdpi.com
This unstable epoxide can then undergo further transformation through several routes:
Enzymatic Hydrolysis: Epoxide hydrolases can catalyze the addition of a water molecule to the epoxide ring, yielding 1-chloro-1,2-octanediol .
Spontaneous Rearrangement: The epoxide intermediate may also rearrange to form various chlorinated aldehydes or acyl chlorides. nih.gov
Following these initial steps, the resulting chlorinated alcohol or aldehyde would likely be further metabolized through common cellular pathways, such as β-oxidation, ultimately leading to mineralization into carbon dioxide and water. nih.gov
In anaerobic environments , such as submerged sediments or contaminated groundwater, the primary biotransformation pathway for chlorinated compounds is reductive dechlorination. eurochlor.org This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, a reaction often carried out by organohalide-respiring bacteria (OHRB). aip.org For this compound, this would lead to the formation of 1-octene . Subsequently, 1-octene, a non-chlorinated alkene, is more readily biodegradable under a wider range of conditions and can be further broken down by various microbial communities.
It is important to note that the environmental setting can lead to a combination of these pathways. For example, a contaminant plume containing this compound might undergo reductive dechlorination in an anaerobic zone, and the resulting 1-octene could then be transported into an aerobic zone where it would be subject to oxidative degradation.
The table below outlines the probable biotransformation products of this compound, inferred from the degradation of similar chemical structures.
| Pathway | Potential Initial Product | Potential Subsequent Products | Environmental Condition |
| Aerobic Oxidation | 1-chloro-1,2-epoxyoctane | 1-chloro-1,2-octanediol, Chlorinated aldehydes | Aerobic |
| Anaerobic Reductive Dechlorination | 1-octene | Octanol, Octanoic acid | Anaerobic |
These proposed pathways are based on established principles of microbial degradation of chlorinated hydrocarbons. Definitive identification of the biotransformation products and pathways for this compound requires specific experimental investigation.
Emerging Research Frontiers and Future Outlook for 1e 1 Chloro 1 Octene and Chloroalkenes
Green Chemistry Approaches in Chloroalkene Synthesis
The synthesis of chloroalkenes has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The twelve principles of green chemistry, established by Anastas and Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For chloroalkene synthesis, this involves a shift away from hazardous reagents, the use of renewable feedstocks, and designing for energy efficiency.
Historically, the synthesis of related chloroalkanes often involved toxic and corrosive chlorinating agents like phosphorus oxychloride, phosgene, and thionyl chloride. google.com These methods frequently produce significant amounts of hazardous waste, such as sulfur dioxide or phosphoric acid, which require extensive and costly remediation. google.com
Modern green approaches focus on alternative, safer chlorinating sources and catalytic methods. One area of promise is the use of oleochemicals, which are derived from natural oils and fats, as renewable feedstocks. researchgate.net For instance, the metathesis of fatty acid derivatives, which are abundant in natural oils, can produce valuable olefins that could serve as precursors for chloroalkenes. researchgate.net This approach aligns with the principle of using renewable resources instead of depleting fossil fuels. researchgate.net Furthermore, developing catalytic systems that can utilize safer chlorine sources with high atom economy is a key research goal.
Table 1: Comparison of Traditional and Green Synthesis Approaches for Chloro-Alkanes/Alkenes
| Feature | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Chlorinating Agent | Phosgene, Thionyl Chloride, Phosphorus Oxychloride google.com | Catalytic systems with safer chlorine sources |
| Feedstocks | Petroleum-based | Renewable resources (e.g., oleochemicals) researchgate.net |
| Byproducts | SO₂, Phosphoric Acid, etc. (often hazardous) google.com | Minimal and non-hazardous byproducts |
| Safety | High toxicity and corrosivity (B1173158) of reagents google.com | Inherently safer processes and materials |
| Efficiency | Often lower atom economy | High atom economy, catalytic cycles |
Flow Chemistry and Continuous Synthesis of Chloroalkenes
Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch production. mt.com In a flow system, reactants are pumped through a network of tubes or microreactors, where the reaction occurs continuously. mt.com This technology offers significant advantages for the synthesis of chloroalkenes, particularly concerning safety, control, and scalability. rsc.org
Halogenation reactions can be highly exothermic and involve toxic reagents. researchgate.net The high surface-area-to-volume ratio of microreactors provides superior heat dissipation, mitigating the risk of thermal runaways. dokumen.pub This enhanced control allows for reactions to be performed under more intense conditions (higher temperatures and pressures) than would be safe in a batch reactor, often leading to significantly accelerated reaction rates. rsc.orgresearchgate.net A continuous flow synthesis of alkenyl chloroalkenes from alkenyl iodides using copper tubing has been demonstrated, showcasing a practical application of this technology. thieme-connect.com
The precise control over stoichiometry, residence time, and temperature in a flow system leads to higher selectivity and yields, reducing the formation of unwanted byproducts. dokumen.pub Furthermore, hazardous reagents can be generated and consumed in situ, minimizing the need to store and handle large quantities of dangerous materials. researchgate.net This approach makes the synthesis of compounds like (1E)-1-chloro-1-octene not only more efficient but also inherently safer. researchgate.net
Table 2: Batch vs. Flow Chemistry for Chloroalkene Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exothermic/hazardous reactions researchgate.net | Enhanced safety, better heat control, small reaction volumes mt.com |
| Heat Transfer | Limited, risk of localized hot spots | Excellent, high surface-area-to-volume ratio dokumen.pub |
| Scalability | Challenging, requires re-optimization | Simpler scale-up by running the system for longer rsc.org |
| Process Control | Less precise control over parameters | Precise control of residence time, temperature, stoichiometry dokumen.pub |
| Reaction Speed | Often slower due to safety constraints | Can be significantly faster due to more aggressive conditions rsc.org |
Biocatalysis for Enantioselective Chloroalkene Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com This approach is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. nih.govacsgcipr.org For chloroalkenes, biocatalysis presents exciting opportunities for creating chiral molecules, which are crucial in the pharmaceutical industry. researchgate.net
The synthesis of chloroalkenes can be achieved using halogenating enzymes. These are broadly divided into haloperoxidases and flavin-dependent halogenases (FDHs). mdpi.com
Haloperoxidases use hydrogen peroxide to oxidize a halide ion (like Cl⁻), which then reacts with the substrate. mdpi.comlibretexts.org However, they often lack high substrate specificity. nih.gov
Flavin-dependent halogenases (FDHs) are particularly promising for biocatalysis as they exhibit high regio- and stereoselectivity, enabling the precise installation of a halogen onto a molecule. mdpi.comchemrxiv.org
While direct enzymatic chlorination of an octene precursor to form this compound is an area of ongoing research, enzymes are also used for transformations of existing chloroalkenes. For example, epoxide hydrolases can catalyze the enantioselective hydrolysis of epoxides, which can be synthesized from chloroalkenes, to produce valuable chiral diols. nih.gov The use of whole-cell biocatalysts is also gaining traction as a cost-effective alternative to isolated enzymes for performing such enantioselective transformations. mdpi.com
Table 3: Major Classes of Halogenating Enzymes
| Enzyme Class | Cofactor/Cosubstrate | Halogenating Agent | Key Characteristics |
|---|---|---|---|
| Heme-dependent Haloperoxidases | H₂O₂ nih.gov | Hypohalous acid (HOX) nih.gov | Low substrate specificity and selectivity nih.gov |
| Vanadium-dependent Haloperoxidases | H₂O₂ mdpi.com | Oxidized halide species | Catalyzes halogenation of various substrates |
| Flavin-dependent Halogenases (FDHs) | FADH₂, O₂ | Electrophilic halogen species chemrxiv.org | High regio- and stereoselectivity, attractive for biocatalysis mdpi.comchemrxiv.org |
| Non-heme Iron Halogenases | Fe(II), 2-oxoglutarate, O₂ nih.gov | Radical halogen species nih.gov | Halogenates non-activated carbon centers nih.gov |
Applications in Materials Science Beyond Traditional Polymers
While chloroalkenes are precursors to polymers like poly(vinyl chloride) (PVC), their utility extends far beyond these traditional materials. libretexts.org The unique reactivity of the vinyl chloride moiety makes compounds like this compound valuable building blocks for advanced functional materials. mdpi.comfunctmaterials.org.ua These are materials designed with specific, tailored properties for applications in electronics, optics, or medicine. functmaterials.org.uadiffer.nl
The carbon-chlorine bond can participate in a variety of cross-coupling reactions, allowing for the attachment of diverse functional groups. The double bond can be subjected to reactions like epoxidation, dihydroxylation, or metathesis. This synthetic versatility enables the construction of complex molecules from a relatively simple chloroalkene starting point.
Potential applications in advanced materials include:
Organic Electronics: Chloroalkenes can serve as intermediates in the synthesis of conjugated molecules used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.com
Functional Polymers: Beyond simple plastics, chloroalkenes can be incorporated as monomers to create specialty polymers with specific functionalities, such as flame retardancy, altered solubility, or sites for further chemical modification. google.com
Liquid Crystals: The introduction of a chloroalkene unit into a molecule can influence its mesogenic properties, which are critical for applications in liquid crystal displays (LCDs). mdpi.com
Biomedical Materials: Chloroalkane-containing molecules are used as capture tags for proteins, a technique valuable in drug discovery and diagnostics, highlighting a potential application route for functionalized chloroalkenes in biomedicine. researchgate.net
Table 4: Potential Applications of Chloroalkenes in Advanced Materials
| Application Area | Role of Chloroalkene | Example Functionality |
|---|---|---|
| Organic Electronics | Synthetic intermediate mdpi.com | Building block for organic semiconductors |
| Specialty Polymers | Functional monomer google.com | Grafting sites for further reactions |
| Agrochemicals/Pharmaceuticals | Versatile synthetic precursor ontosight.ai | Introduction of a reactive handle for building complex molecules |
| Biomedical Probes | Component of capture tags researchgate.net | Covalent labeling of proteins for study |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Optimizing the synthesis of a specific isomer like this compound requires precise control over reaction conditions. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are transformative for achieving this control. mt.com By providing a real-time window into the chemical process, these methods enable chemists to track the consumption of reactants, the formation of products, and the appearance of any intermediates or byproducts. mt.com
This real-time data is invaluable for rapid process development and optimization. For instance, if an undesirable isomer begins to form, reaction parameters can be adjusted immediately. mt.com These techniques are particularly powerful when integrated into the continuous flow systems discussed earlier. ru.nl
Common in situ monitoring techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracks changes in the concentration of functional groups by monitoring their characteristic vibrational frequencies. It is robust and widely used in both lab and production environments. mt.commt.com
Raman Spectroscopy: A complementary vibrational spectroscopy technique that is particularly useful for monitoring reactions in aqueous media and for analyzing crystalline forms. mt.comru.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, making it possible to unambiguously identify reactants, intermediates, and products in the reaction mixture. ru.nl
Table 5: Advanced Spectroscopic Techniques for In Situ Monitoring
| Technique | Information Provided | Advantages for Chloroalkene Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration of functional groups mt.com | Robust, fast, excellent for tracking conversion and kinetics mt.com |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR mt.com | Less interference from water, good for polymorphism studies ru.nl |
| NMR Spectroscopy | Detailed molecular structure and quantification ru.nl | Unambiguous identification of isomers and intermediates |
| UV-Vis Spectroscopy | Concentration of chromophoric species core.ac.uk | Useful for tracking reactions involving colored compounds |
Q & A
Q. What are the optimal synthetic routes for (1E)-1-chloro-1-octene, and how can purity be validated?
Answer: Synthesis of this compound typically involves halogenation of 1-octene using reagents like HCl in the presence of radical initiators or transition-metal catalysts. Key steps include:
- Stereochemical control : Ensure E-configuration via reaction conditions (e.g., anti-addition mechanisms) .
- Purity validation : Use gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) to confirm >95% purity. Quantify impurities using mass spectrometry (MS) .
- Reproducibility : Document reaction parameters (temperature, solvent, stoichiometry) in alignment with journal guidelines for experimental reproducibility .
Q. How should researchers characterize the electronic and steric effects of the chloro substituent in this compound?
Answer:
- Electronic effects : Measure dipole moments via computational methods (DFT) or compare experimental IR spectra to analyze C-Cl bond polarization .
- Steric effects : Use X-ray crystallography (if crystalline) or NOESY NMR to study spatial interactions between the chloro group and adjacent atoms .
- Comparative analysis : Contrast reactivity with non-halogenated alkenes (e.g., in Diels-Alder reactions) to isolate steric/electronic contributions .
Q. What statistical methods are required to validate experimental data for publications involving this compound?
Answer:
- Variance analysis : Apply ANOVA for replicated experiments (e.g., yield optimization studies) .
- Uncertainty quantification : Report standard deviations for ≥3 independent trials. Use tools like R or Python for error propagation in kinetic studies .
- Data transparency : Deposit raw datasets in repositories (e.g., Zenodo) and cite them in supplementary materials .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics of this compound be resolved?
Answer:
- Source identification : Compare experimental conditions (solvent polarity, catalyst loading) across studies. For example, polar solvents may accelerate SN2 pathways, altering observed kinetics .
- Cross-validation : Replicate conflicting studies using identical protocols. Use Arrhenius plots to isolate temperature-dependent discrepancies .
- Meta-analysis : Systematically review literature using PRISMA frameworks to identify biases (e.g., incomplete mechanistic descriptions) .
Q. What computational strategies predict the regioselectivity of this compound in radical polymerization?
Answer:
- DFT modeling : Calculate radical stabilization energies (RSEs) at C1 vs. C2 positions. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Machine learning : Train models on existing polymerization datasets (e.g., Reaxys or Pistachio) to predict monomer reactivity under varying conditions .
- Experimental corroboration : Validate predictions using ESR spectroscopy to detect radical intermediates .
Q. How can interdisciplinary approaches enhance the application of this compound in materials science?
Answer:
- Polymer design : Incorporate this compound into block copolymers for tunable thermal properties. Characterize using DSC and SAXS .
- Surface functionalization : Study self-assembly on metal nanoparticles (Au, Ag) via UV-vis and TEM to assess monolayer stability .
- Toxicity screening : Collaborate with bioassay labs to evaluate environmental impact (e.g., using Daphnia magna assays) .
Methodological Guidelines
- Data presentation : Use tables to summarize kinetic data (e.g., rate constants, activation energies) and figures for mechanistic diagrams .
- Ethical reporting : Avoid overinterpreting preliminary data; explicitly state limitations in discussion sections .
- Interdisciplinary alignment : Frame research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and practical impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
